molecular formula C8H13N3 B12869667 (S)-4-(Pyrrolidin-3-ylmethyl)-1H-imidazole

(S)-4-(Pyrrolidin-3-ylmethyl)-1H-imidazole

Cat. No.: B12869667
M. Wt: 151.21 g/mol
InChI Key: YGGBVTGACIFVRB-ZETCQYMHSA-N
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Description

(S)-4-(Pyrrolidin-3-ylmethyl)-1H-imidazole is a chiral compound featuring a pyrrolidine ring attached to an imidazole ring via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(Pyrrolidin-3-ylmethyl)-1H-imidazole typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.

    Attachment of the Methylene Bridge: The methylene bridge is introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by a methylene group.

    Formation of the Imidazole Ring: The imidazole ring is formed through a cyclization reaction involving the appropriate precursors under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-4-(Pyrrolidin-3-ylmethyl)-1H-imidazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methylene bridge, where the leaving group is replaced by a nucleophile.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the imidazole ring.

    Reduction: Reduced derivatives of the pyrrolidine ring.

    Substitution: Substituted derivatives at the methylene bridge.

Scientific Research Applications

(S)-4-(Pyrrolidin-3-ylmethyl)-1H-imidazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (S)-4-(Pyrrolidin-3-ylmethyl)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-(Pyrrolidin-3-ylmethyl)pyridine
  • (S)-3-(1-Methyl-2-pyrrolidinyl)pyridine

Uniqueness

(S)-4-(Pyrrolidin-3-ylmethyl)-1H-imidazole is unique due to its specific structural features, such as the combination of a pyrrolidine ring and an imidazole ring connected by a methylene bridge. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C8H13N3

Molecular Weight

151.21 g/mol

IUPAC Name

5-[[(3S)-pyrrolidin-3-yl]methyl]-1H-imidazole

InChI

InChI=1S/C8H13N3/c1-2-9-4-7(1)3-8-5-10-6-11-8/h5-7,9H,1-4H2,(H,10,11)/t7-/m0/s1

InChI Key

YGGBVTGACIFVRB-ZETCQYMHSA-N

Isomeric SMILES

C1CNC[C@@H]1CC2=CN=CN2

Canonical SMILES

C1CNCC1CC2=CN=CN2

Origin of Product

United States

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